molecular formula C10H11N3O B2672397 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 2310099-38-6

3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2672397
CAS No.: 2310099-38-6
M. Wt: 189.218
InChI Key: HGCPETCOMACDNF-UHFFFAOYSA-N
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Description

3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole is a chemical compound built on a 1,2,4-oxadiazole scaffold, a privileged structure in medicinal and pesticide chemistry. The 1,2,4-oxadiazole ring is known to function as a bioisostere for ester and amide functional groups, which can enhance a molecule's metabolic stability and improve its pharmacokinetic properties . This specific derivative incorporates a pyridinyl moiety, a structure common in many bioactive molecules. Compounds featuring the 1,2,4-oxadiazole core have demonstrated a broad spectrum of biological activities in research settings, suggesting this reagent's potential utility in developing new therapeutic or agrochemical agents . Notably, similar 1,2,4-oxadiazole derivatives have shown promising antibacterial activity against plant pathogens such as Xanthomonas oryzae (Xoo), which causes devastating bacterial leaf blight in rice crops . Furthermore, the 1,2,4-oxadiazole scaffold is found in molecules that exhibit nematocidal activity against pests like Meloidogyne incognita and antifungal properties . In pharmaceutical research, this heterocyclic system is a key structural component in the design of potential anticancer agents , with mechanisms that may include the inhibition of enzymes like thymidylate synthase or histone deacetylase (HDAC) . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a pesticide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCPETCOMACDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with pyridine-4-carboxylic acid, followed by cyclization with a suitable reagent such as phosphoryl chloride (POCl3) to form the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neuroprotective Properties

Recent studies have highlighted the potential of 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with similar structures exhibit significant inhibition of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in neuroinflammation and tau hyperphosphorylation associated with Alzheimer's pathology. For instance, a derivative demonstrated dual potency in GSK-3β inhibition and neuroprotective effects in vitro and in vivo, suggesting its potential as a lead compound for further development in neurotherapeutics .

1.2. Antimicrobial Activity

The oxadiazole moiety has been recognized for its antimicrobial properties. Compounds containing the oxadiazole ring have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways within the microorganisms . This makes this compound a candidate for developing new antimicrobial agents.

Materials Science Applications

2.1. Fluorescent Probes

The unique electronic properties of oxadiazoles enable their use as fluorescent probes in biological imaging and sensing applications. The incorporation of pyridine rings can enhance the solubility and stability of these compounds in aqueous environments, making them suitable for real-time monitoring of biological processes . For example, derivatives have been designed to exhibit colorimetric and fluorescence responses under specific pH conditions, facilitating their use in biosensing applications.

2.2. Organic Electronics

Compounds like this compound are being explored for their potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties and thermal stability . Their ability to form stable films makes them suitable candidates for use in flexible electronic devices.

Case Studies and Research Findings

Study Focus Findings
Study on GSK-3β InhibitionNeuroprotective EffectsCompound 10b showed IC50 values of 0.19 μM for GSK-3β inhibition and improved cognitive function in animal models .
Antimicrobial Activity AssessmentBacterial EfficacyOxadiazole derivatives displayed significant antibacterial activity against Gram-positive bacteria .
Fluorescent Probe DevelopmentImaging ApplicationsA derivative exhibited real-time fluorescence response suitable for pH monitoring .

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions with key biological molecules that influence cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Regioisomerism

  • 5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1) and Regioisomer (2) :
    These compounds differ in the positions of the perfluoroheptyl and pyridinyl groups. Compound 1 has the pyridinyl group at position 3 and perfluoroheptyl at position 5, whereas 2 reverses these positions. The regioisomerism significantly impacts lipophilicity and electronic properties, with 1 showing higher polarity due to the pyridinyl group’s placement .

  • The triazole’s basicity (pKa ~1.3) contrasts with pyridine’s (pKa ~5.2), altering solubility and binding interactions. NMR data (¹H: δ 8.55 ppm for triazole CH; ¹³C: δ 161.4 ppm for oxadiazole C2) highlight electronic differences .
  • This compound’s discontinued status suggests challenges in stability or synthesis .

Substituent Effects on Physicochemical Properties

Compound Substituents (Position 3/5) LogP* Key Functional Groups Biological Relevance
Target Compound Isopropyl (3), Pyridin-4-yl (5) ~2.1 Aromatic N, Ether O Carbonic anhydrase inhibition
5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole (1) Perfluoroheptyl (5), Pyridinyl (3) ~4.8 Fluorocarbon, Aromatic N Ionic liquid crystal precursor
3-tert-Butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole tert-Butyl (3), Nitrophenyl (5) ~2.9 Electron-withdrawing NO₂ Crystallography studies
3-Isopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazole Isopropyl (3), Piperidinyl (5) ~1.8 Aliphatic amine Unreported pharmacology

*Estimated using fragment-based methods.

Pharmacological Activity

  • Carbonic Anhydrase Inhibition : Pyridinyl-containing oxadiazoles (e.g., target compound) show moderate inhibition (IC₅₀ ~10–50 µM), outperformed by triazole derivatives (IC₅₀ ~5–20 µM) .
  • Antiviral Potential: Analogues like pleconaril (a 1,2,4-oxadiazole derivative) target viral capsid proteins, suggesting the target compound’s pyridinyl group may enhance RNA-binding affinity .
  • Cytotoxicity : Triazole-oxadiazole hybrids (e.g., [1,2,4]triazole-3-thiol) exhibit cytotoxicity against HCT-116 cells (IC₅₀ ~8 µM), comparable to Vinblastine .

Biological Activity

3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique oxadiazole ring structure combined with a pyridine moiety, which contributes to its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of isopropyl hydrazine with pyridine-4-carboxylic acid, followed by treatment with phosphoryl chloride (POCl₃) to form the oxadiazole ring. This method can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives, including this compound. In vitro assays have demonstrated that compounds in this class can inhibit cancer cell proliferation effectively. For instance:

  • Cytotoxicity Assay : In a study comparing various oxadiazoles, this compound exhibited significant cytotoxic effects against several cancer cell lines. The IC₅₀ values were reported to be in the range of 0.12 to 2.78 µM against MCF7 (breast cancer) and A549 (lung cancer) cells .
CompoundIC₅₀ (µM)Cell Line
This compound0.2757MCF7
Doxorubicin0.4178MCF7

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells through activation of specific signaling pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacteria and fungi by disrupting their cellular processes .

Study Examples

  • Cytotoxicity Evaluation : A comprehensive evaluation was conducted on several oxadiazole derivatives including this compound. The results indicated that modifications in the substituents significantly influenced the biological activity .
  • Molecular Docking Studies : Molecular docking studies have suggested that this compound binds effectively to target proteins associated with cancer progression and microbial resistance .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 3-Isopropyl-5-(pyridin-4-yl)-1,2,4-oxadiazole, and how can overlapping signals in NMR analysis be resolved?

  • Methodological Answer : Employ a combination of 1H^1H-NMR, 13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR, use 2D techniques (e.g., COSY, HSQC) to resolve signal overlaps caused by the pyridyl and isopropyl groups. IR can confirm the oxadiazole ring (C=N stretch at ~1600–1650 cm1^{-1}) and pyridine moiety. HRMS validates molecular weight accuracy .

Q. What synthetic routes are effective for 1,2,4-oxadiazole derivatives, and how can reaction conditions be optimized for this compound?

  • Methodological Answer : Cyclocondensation of amidoximes with carboxylic acid derivatives (e.g., activated esters) is a common approach. Optimize by:

  • Using microwave-assisted synthesis to reduce reaction time.
  • Employing coupling agents like EDCI/HOBt for intermediate stability.
  • Screening solvents (e.g., DMF, acetonitrile) and temperatures (80–120°C) to maximize yield. Monitor progress via TLC or HPLC .

Q. How should hydrolytic stability be assessed under varying pH conditions, and what storage protocols ensure compound integrity?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 37°C. Analyze degradation products via LC-MS. Store under inert atmosphere (N2_2) at –20°C in amber vials to prevent photolysis and oxidation. Use desiccants to mitigate moisture absorption .

Advanced Research Questions

Q. What strategies minimize false positives in antimicrobial susceptibility testing for this compound?

  • Methodological Answer :

  • Include counter-screens (e.g., cytotoxicity assays against mammalian cells) to rule out nonspecific toxicity.
  • Validate activity via time-kill kinetics and checkerboard assays for synergy/antagonism.
  • Use standardized inoculum densities (e.g., 1–5 × 105^5 CFU/mL) per CLSI guidelines to ensure reproducibility .

Q. How can computational docking guide the design of analogs targeting specific enzyme binding pockets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target enzymes (e.g., bacterial enoyl-ACP reductase). Prioritize analogs with improved hydrogen bonding (pyridyl N) and hydrophobic interactions (isopropyl group). Validate predictions via MD simulations (GROMACS) and in vitro IC50_{50} assays .

Q. How to reconcile contradictory antimicrobial data across studies on 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • Structural factors : Compare substituent effects (e.g., electron-withdrawing groups on pyridyl rings alter bioavailability).
  • Assay variability : Normalize data using reference strains (e.g., S. aureus ATCC 25923) and consistent MIC endpoints (≥90% inhibition).
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to isolate variables like solvent (DMSO vs. water) or incubation time .

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